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molecular formula C19H22N2O3 B8547864 2-[(2,5-Dimethylphenoxy)methyl]-alpha-(methoxyimino)-N-methylbenzeneacetamide CAS No. 145451-07-6

2-[(2,5-Dimethylphenoxy)methyl]-alpha-(methoxyimino)-N-methylbenzeneacetamide

Cat. No. B8547864
M. Wt: 326.4 g/mol
InChI Key: WXUZAHCNPWONDH-UZYVYHOESA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05387714

Procedure details

To 2-[2-(2,5-dimethylphenoxymethyl)phenyl]-N-methyl-2-oxoacetamide (0.27 g, 0.9 mmol), added were methanol (2.0 ml) and methoxylamine hydrochloride (0.15 g, 1.8 mmol), and the reaction mixture was heated under reflux for 4 hours. After completion of the reaction, water (100 ml) was added to the reaction mixture which was then extracted with methylene chloride. The extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by silica gel chromatography (ethyl acetate/n-hexane) to give 2-[2-(2,5-dimethylphenoxymethyl)phenyl] -2-methoxyimino-N-methylacetamide (0.28 g; yield, 98.9%) as a mixture of E-form and Z-form.
Name
2-[2-(2,5-dimethylphenoxymethyl)phenyl]-N-methyl-2-oxoacetamide
Quantity
0.27 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0.15 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
2-[2-(2,5-dimethylphenoxymethyl)phenyl] -2-methoxyimino-N-methylacetamide
Yield
98.9%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:21]=[CH:20][C:19]([CH3:22])=[CH:18][C:3]=1[O:4][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[C:12](=O)[C:13]([NH:15][CH3:16])=[O:14].CO.Cl.[O:26]([NH2:28])[CH3:27]>O>[CH3:1][C:2]1[CH:21]=[CH:20][C:19]([CH3:22])=[CH:18][C:3]=1[O:4][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[C:12](=[N:28][O:26][CH3:27])[C:13]([NH:15][CH3:16])=[O:14] |f:2.3|

Inputs

Step One
Name
2-[2-(2,5-dimethylphenoxymethyl)phenyl]-N-methyl-2-oxoacetamide
Quantity
0.27 g
Type
reactant
Smiles
CC1=C(OCC2=C(C=CC=C2)C(C(=O)NC)=O)C=C(C=C1)C
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0.15 g
Type
reactant
Smiles
Cl.O(C)N
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
ADDITION
Type
ADDITION
Details
was added to the reaction mixture which
EXTRACTION
Type
EXTRACTION
Details
was then extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (ethyl acetate/n-hexane)

Outcomes

Product
Name
2-[2-(2,5-dimethylphenoxymethyl)phenyl] -2-methoxyimino-N-methylacetamide
Type
product
Smiles
CC1=C(OCC2=C(C=CC=C2)C(C(=O)NC)=NOC)C=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.28 g
YIELD: PERCENTYIELD 98.9%
YIELD: CALCULATEDPERCENTYIELD 95.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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